2-Iodo-4-methyloxazole-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4-methyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO3/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYZAIZJPLICGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodo 4 Methyloxazole 5 Carboxylic Acid
De Novo Construction of the Oxazole (B20620) Ring with Targeted Functionalization
Building the oxazole ring from acyclic precursors allows for the direct installation of the desired iodo, methyl, and carboxylic acid functionalities. This can be achieved through various cyclocondensation and cycloaddition reactions.
Cyclocondensation and Cycloaddition Methodologies for Oxazole Formation
Classical and modern methods of oxazole synthesis provide a foundation for constructing the 2-iodo-4-methyloxazole-5-carboxylic acid core. These methods typically involve the formation of C-O and C-N bonds to close the five-membered ring.
A direct approach to the target compound involves the use of precursors already containing the iodine atom that will become the C2 substituent. While specific literature for the synthesis of this compound via this method is not prevalent, established oxazole syntheses can be adapted. For instance, a modified Robinson-Gabriel synthesis could theoretically employ an α-acylamino ketone where the acyl group is derived from an iodo-substituted carboxylic acid derivative.
A plausible, though not explicitly documented, synthetic route could involve the reaction of ethyl 2-amino-3-oxobutanoate with an activated iodo-containing carbonyl species. For example, reaction with iodoformyl chloride or a related electrophile could lead to an intermediate that, upon cyclization and dehydration, would yield the ethyl ester of the target compound. The subsequent hydrolysis of the ester would then provide this compound.
The incorporation of the C4-methyl and C5-carboxylic acid groups is a well-established practice in oxazole synthesis. A common strategy involves the use of α-amino acids or their derivatives as key building blocks. For instance, the reaction of a carboxylic acid with an α-amino acid, such as alanine, can be mediated by a dehydrative condensing agent to form an intermediate that cyclizes to the oxazole ring. beilstein-journals.org This approach directly installs the methyl group at the C4 position and a group at the C5 position that can be a carboxylic acid or a precursor.
A one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed using carboxylic acids, amino acids, and a dehydrative condensing reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). beilstein-journals.org This methodology could be adapted to introduce the desired substituents.
| Reactant 1 | Reactant 2 | Reagent | Product Feature |
| Carboxylic Acid | α-Amino Acid (e.g., Alanine) | Dehydrative Condensing Agent | C4-Methyl and C5-Carboxylic Acid incorporation |
| Ethyl 2-chloroacetoacetate | Formamide (B127407) | Not Applicable | Forms ethyl 4-methyloxazole-5-carboxylate |
Table 1: Key Reactants for Incorporating Methyl and Carboxylic Acid Moieties.
A widely used precursor for the 4-methyl and 5-carboxylic ester functionalities is ethyl 2-chloroacetoacetate, which reacts with formamide to yield ethyl 4-methyloxazole-5-carboxylate. googleapis.com This product serves as a valuable starting material for further functionalization.
Iodine-Catalyzed and Hypervalent Iodine-Mediated Cyclization Reactions
Modern synthetic methods increasingly utilize iodine in various oxidation states to facilitate complex chemical transformations. Iodine-mediated reactions can be employed for the construction of oxazole rings. thieme-connect.com For instance, the reaction between acetophenones and benzylamines in the presence of molecular iodine can lead to the formation of 1,4-disubstituted oxazoles. thieme-connect.com This proceeds through the formation of a glyoxal (B1671930) intermediate, followed by condensation and iodine-mediated oxidation.
Hypervalent iodine reagents are also powerful tools in the synthesis of oxazolines and oxazoles. nsf.govresearchgate.net These reagents can act as activating agents for various substrates, promoting oxidative cyclization. nsf.gov For example, the reaction of N-allylamides with (diacetoxyiodo)benzene (B116549) can lead to the formation of oxazolines, which can be subsequently oxidized to oxazoles. nsf.gov While not a direct route to the target compound, these methods highlight the utility of iodine-based reagents in the formation of the oxazole core. A one-pot [3+2] cycloaddition synthesis of benzo[d]isoxazole-4,7-diols has been achieved using iodobenzene (B50100) diacetate as an oxidant, demonstrating the potential of iodine(III) reagents in mediating cyclization reactions. nih.govacs.org
Post-Cyclization Functionalization of Pre-formed Oxazole Cores
An alternative and often more practical approach to highly substituted heterocycles is the functionalization of a pre-synthesized, simpler oxazole derivative. This strategy relies on the inherent reactivity of the oxazole ring and the ability to control the regioselectivity of the functionalization.
Regioselective Halogenation (Iodination) at the C2 Position of Oxazole Carboxylic Acids
The direct iodination of a pre-formed 4-methyloxazole-5-carboxylic acid or its ester at the C2 position is a key potential route to the target compound. The C2 position of the oxazole ring is known to be the most acidic and is susceptible to deprotonation and subsequent reaction with an electrophile. semanticscholar.org
A plausible and well-precedented synthetic strategy would involve the following steps:
Synthesis of the Precursor : The synthesis of ethyl 4-methyloxazole-5-carboxylate from ethyl 2-chloroacetoacetate and formamide is a known process. googleapis.com
Introduction of a Leaving Group at C2 : A common strategy for introducing substituents at the C2 position is to start with a 2-aminooxazole derivative. The synthesis of 2-amino-4-methyloxazole-5-carboxylic acid derivatives has been reported.
Sandmeyer-type Iodination : The 2-amino group can be converted to a diazonium salt, which can then be displaced by an iodide ion in a Sandmeyer-type reaction. wikipedia.orgbyjus.comnih.gov This reaction is a classic method for introducing halides onto aromatic and heteroaromatic rings. wikipedia.orgbyjus.comnih.gov The reaction typically involves treatment of the 2-aminooxazole with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid, followed by the addition of an iodide salt (e.g., potassium iodide). organic-chemistry.org
Hydrolysis : If the starting material is an ester, the final step would be the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Direct halogenation of the oxazole C2 position is also a possibility. While direct iodination methods for this specific substrate are not widely reported, related halogenations are known. For example, the C2 position of oxazoles can be arylated via palladium-catalyzed direct C-H functionalization, indicating the accessibility of this position. nih.govresearchgate.net Bromination at the C2 position has been achieved through lithiation followed by quenching with an electrophilic bromine source. A similar approach using an iodine electrophile (e.g., I₂) could potentially yield the desired 2-iodo derivative.
| Precursor | Reagents for Iodination | Product |
| 2-Amino-4-methyloxazole-5-carboxylic acid | 1. NaNO₂, H⁺ 2. KI | This compound |
| 4-Methyloxazole-5-carboxylic acid | 1. Strong Base (e.g., n-BuLi) 2. I₂ | This compound |
Table 2: Proposed Post-Cyclization Iodination Strategies.
Direct Iodination Protocols
The direct iodination of the oxazole ring at the C2 position is facilitated by the increased acidity of the C2-proton, which is the most acidic proton on the oxazole ring. tandfonline.com This allows for deprotonation with a strong base to form a 2-lithiooxazole intermediate, which can then be quenched with an electrophilic iodine source.
A plausible route to this compound would involve the initial protection of the carboxylic acid functionality of a 4-methyloxazole-5-carboxylic acid precursor, for instance as an ethyl ester. This protected substrate can then be treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to effect deprotonation at the C2 position. The resulting highly reactive 2-lithiooxazole intermediate can then be reacted with an iodine source, for example, molecular iodine (I₂) or N-iodosuccinimide (NIS), to yield the desired 2-iodo-4-methyloxazole-5-carboxylate ester. researchgate.netcommonorganicchemistry.com Subsequent hydrolysis of the ester group would then afford the target carboxylic acid. The use of NIS in combination with an acid catalyst has been shown to be effective for the iodination of various aromatic compounds. organic-chemistry.org
The general reactivity of oxazoles indicates that the C2 position is the most susceptible to metallation, which makes this a regioselective and efficient method for the introduction of the iodine atom. pharmaguideline.com
Halogen-Dance Reactions and Transhalogenation Approaches
The halogen-dance reaction is a base-mediated isomerization process where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. This strategy can be employed for the synthesis of iodooxazoles that may be difficult to access through direct halogenation. researchgate.net Specifically, the lithium diisopropylamide (LDA) mediated halogen-dance reaction of 5-iodooxazoles to generate 4-iodooxazoles has been studied. researchgate.net
While this particular rearrangement moves an iodine atom from C5 to C4, the principles of this reaction are pertinent to the synthesis of polysubstituted oxazoles. The reaction is initiated by deprotonation of the oxazole ring, and the stability of the resulting lithiated intermediate dictates the direction of the halogen migration. The choice of base is critical for the success of the halogen-dance reaction, as demonstrated in the table below, which summarizes the effect of various bases on the rearrangement of 2-(butylsulfanyl)-5-iodooxazole. researchgate.net
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results |
|---|---|---|---|---|---|
| 1 | LDA | 1.5 | THF | -78 | 4-(butylsulfanyl)-2-iodooxazole (35%), 2-(butylsulfanyl)oxazole (31%) |
| 2 | KHMDS | 1.5 | THF | -78 | No reaction |
| 3 | NaHMDS | 1.5 | THF | -78 | No reaction |
| 4 | NaNH₂ | 3.0 | DMF | 0 | No reaction |
| 5 | NaNH₂ | 1.5 | NH₃ | -78 | No reaction |
| 6 | KH | 2.0 | THF | 0 | No reaction |
| 7 | KDA | 1.5 | THF | -78 | Starting material (46%), 2-(butylsulfanyl)oxazole (54%) |
| 8 | n-BuLi | 1.0 | THF | -78 | 2-(butylsulfanyl)oxazole (98%) |
Transhalogenation, another potential approach, would involve the conversion of a more readily available halogenated oxazole, such as a 2-bromo derivative, into the desired 2-iodo compound. This is typically achieved through a metal-halogen exchange reaction followed by quenching with an iodine source.
Introduction and Modification of the C4-Methyl Group
The introduction of the methyl group at the C4 position of the oxazole ring can be accomplished either by constructing the heterocyclic ring from a precursor that already contains the methyl group or by direct methylation of a pre-formed oxazole.
A common and versatile method for the synthesis of 4,5-disubstituted oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org To obtain a 4-methyloxazole-5-carboxylic acid derivative, a suitable aldehyde precursor would be required. Alternatively, the oxazole ring can be constructed from ethyl 2-chloroacetoacetate and formamide, which provides a direct route to 4-methyloxazole-5-carboxylic esters. google.com
Direct methylation of an oxazole at the C4 position is less common but can be achieved through directed metalation strategies. For instance, the deprotonation of 5-methoxy-2-phenyloxazole at the C4 position using n-BuLi or LDA has been reported, with the resulting anion being trapped with methyl iodide in the presence of TMEDA to yield the 4-methylated product. scispace.com A similar strategy could be envisioned for a suitably substituted oxazole precursor to introduce the C4-methyl group.
Carboxylation Strategies at the C5 Position
The introduction of the carboxylic acid group at the C5 position is a key step and can be achieved through direct carboxylation of a C5-unsubstituted precursor or by the transformation of a suitable functional group already present at this position.
Direct Carboxylation Methods
Direct carboxylation involves the deprotonation of the C5 position of the oxazole ring with a strong base to form a C5-lithio intermediate, which is then quenched with carbon dioxide (CO₂). The reactivity of oxazole protons follows the order C2 > C5 > C4, so selective deprotonation at C5 would require the C2 position to be blocked. tandfonline.com In the case of a 2-iodo-4-methyloxazole precursor, direct lithiation at the C5 position followed by reaction with CO₂ would be a viable route to the target molecule. The direct carboxylation of arenes and other heterocycles using this methodology is a well-established transformation. beilstein-journals.org
Transformation of Precursor Functional Groups to Carboxylic Acid
A more common and often more practical approach is the synthesis of an oxazole with a precursor functional group at the C5 position that can be readily converted to a carboxylic acid. A particularly useful precursor is an ester, such as ethyl 2-iodo-4-methyloxazole-5-carboxylate. The synthesis of such esters can be achieved through various oxazole ring-forming reactions. The hydrolysis of the ester to the corresponding carboxylic acid is a standard transformation, typically carried out under acidic or basic conditions.
Other potential precursor functional groups at the C5 position include a nitrile, which can be hydrolyzed to a carboxylic acid, or a hydroxymethyl group, which can be oxidized. For example, the large-scale preparation of 2-methyloxazole-4-carboxaldehyde has been described, and such an aldehyde could potentially be a precursor for the C5-carboxy functionality after appropriate manipulations. researchgate.net
Directed Metalation and Lithiation Strategies for Sequential Functionalization
Directed metalation and sequential lithiation offer a powerful strategy for the regioselective functionalization of the oxazole ring, allowing for the ordered introduction of the iodo, methyl, and carboxyl groups. The directing effect of substituents on the oxazole ring can be harnessed to control the position of deprotonation.
For instance, starting with 4-methyloxazole-5-carboxylic acid, the carboxylic acid group can direct the lithiation to the C4-methyl group. rsc.org However, to achieve functionalization on the oxazole ring itself, a different strategy is needed. A plausible sequence could begin with the synthesis of ethyl 4-methyloxazole-5-carboxylate. The ester group at C5, along with the oxazole ring heteroatoms, could influence the regioselectivity of a subsequent lithiation.
Given the high acidity of the C2 proton, a likely synthetic sequence would involve the initial formation of the 4-methyloxazole-5-carboxylate ester. This would be followed by a regioselective C2-lithiation and subsequent iodination. If the C4-methyl group were to be introduced at a later stage, a directed metalation approach could be employed. For example, a 2-iodooxazole-5-carboxylate could potentially be lithiated at the C4 position, directed by the C5 ester group, followed by methylation. However, the relative directing abilities of the various substituents and the inherent reactivity of the oxazole ring positions would need to be carefully considered to achieve the desired regioselectivity.
Convergent and Modular Synthesis Approaches
Assembly from Readily Available Precursors
A practical and scalable synthesis of the this compound core structure begins with the construction of a 4-methyloxazole-5-carboxylate precursor. A well-established industrial method for this precursor involves the reaction of ethyl 2-chloroacetoacetate with formamide. This process is known for its high yield and cost-effectiveness due to the low consumption of formamide.
The key intermediate, ethyl 4-methyloxazole-5-carboxylate, is then subjected to a selective iodination reaction to introduce the iodine atom at the 2-position of the oxazole ring. While various iodinating agents are available, N-iodosuccinimide (NIS) is a common and effective reagent for the iodination of electron-rich heterocyclic systems. The reaction is typically carried out in the presence of an acid catalyst, which activates the NIS and facilitates the electrophilic substitution on the oxazole ring. The C2 position of the oxazole is generally the most susceptible to electrophilic attack.
Following the successful iodination of the ester, the final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, followed by acidification to yield the desired this compound.
A representative reaction scheme is presented below:
Scheme 1: Proposed Convergent Synthesis of this compound
Reaction Scheme
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Ethyl 2-chloroacetoacetate, Formamide | Heat | Ethyl 4-methyloxazole-5-carboxylate |
| 2 | Ethyl 4-methyloxazole-5-carboxylate | N-Iodosuccinimide (NIS), Acid catalyst | Ethyl 2-iodo-4-methyloxazole-5-carboxylate |
| 3 | Ethyl 2-iodo-4-methyloxazole-5-carboxylate | 1. LiOH, THF/H₂O 2. H₃O⁺ | This compound |
Scalable Synthesis and Process Optimization for this compound
For the large-scale production of this compound, each step of the synthetic sequence must be optimized for safety, efficiency, and cost.
The initial formation of ethyl 4-methyloxazole-5-carboxylate from ethyl 2-chloroacetoacetate and formamide is a process that has been successfully implemented on an industrial scale. Optimization of this step typically involves fine-tuning the reaction temperature, reaction time, and the stoichiometry of the reactants to maximize the yield and minimize the formation of byproducts. A patented process highlights the potential for yields greater than 80% with reduced formamide consumption, making it an economically viable route.
The subsequent iodination step requires careful control of reaction conditions to ensure selective installation of the iodine at the C2 position. The choice of solvent, acid catalyst, and reaction temperature can significantly impact the regioselectivity and yield of this transformation. Process optimization would involve screening various conditions to identify the most robust and scalable protocol. The use of N-iodosuccinimide is advantageous for large-scale work due to its solid nature, which simplifies handling compared to liquid or gaseous halogen sources.
Finally, the hydrolysis of the ethyl ester is a standard and scalable transformation. Optimization would focus on the choice of base, solvent system, and work-up procedure to ensure complete conversion and efficient isolation of the final product in high purity.
The table below summarizes key considerations for process optimization:
Table 1: Process Optimization Parameters
| Parameter | Objective | Considerations |
| Reactant Stoichiometry | Minimize excess reagents, maximize conversion. | Cost of starting materials, potential for side reactions. |
| Solvent Selection | Ensure good solubility of reactants and intermediates, facilitate product isolation. | Safety (flammability, toxicity), environmental impact, cost, ease of removal. |
| Temperature Control | Control reaction rate, prevent side reactions and decomposition. | Exothermic nature of reactions, stability of intermediates. |
| Catalyst Loading | Minimize catalyst usage while maintaining high reaction rates. | Cost of the catalyst, potential for catalyst poisoning or deactivation. |
| Reaction Time | Achieve complete conversion in the shortest possible time. | Monitoring reaction progress using analytical techniques (e.g., HPLC, GC). |
| Work-up and Purification | Isolate the product in high purity and yield. | Use of extractions, crystallizations, or chromatography; minimizing waste generation. |
By systematically addressing these parameters, a robust and efficient process for the scalable synthesis of this compound can be developed.
Reactivity and Transformations of 2 Iodo 4 Methyloxazole 5 Carboxylic Acid
Reactions at the C2-Iodo Center
The iodine atom at the C2 position of the oxazole (B20620) ring is the most reactive site for transformations involving the formation of new carbon-carbon and carbon-heteroatom bonds. Its susceptibility to oxidative addition by transition metals like palladium makes it an excellent electrophilic partner in a wide array of cross-coupling reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forging new bonds in organic synthesis. For 2-iodooxazole (B2367723) derivatives, palladium-based catalysts are predominantly used to couple the C2 position with various organometallic reagents or unsaturated compounds.
The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, such as boronic acids or their esters. This reaction is widely applied to heteroaryl halides, including 2-iodooxazoles, due to its mild reaction conditions and tolerance of a broad range of functional groups. researchgate.netnih.gov While specific studies on 2-iodo-4-methyloxazole-5-carboxylic acid are not extensively detailed, the reactivity of analogous 2-iodooxazoles suggests a high potential for successful coupling. researchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. nih.gov The presence of the carboxylic acid group may necessitate the use of specific bases or protection strategies to avoid side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Azole Derivatives
| Iodo-Azole Substrate | Organoboron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Iodooxazole Derivative | Alkyl Boronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Good to Excellent | researchgate.net |
| 4-Iodoimidazole | Aryl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 67 | sci-hub.se |
| 3-Chloroindazole | Aryl Boronic Acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 95 | nih.gov |
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. synarchive.comrsc.org This method is particularly useful for constructing C-C bonds and is known for its high functional group tolerance and reactivity. orgsyn.org Organozinc reagents are excellent nucleophiles in these cross-coupling processes, often allowing reactions to proceed at room temperature. orgsyn.org For substrates like 2-iodooxazoles, the Negishi coupling offers a reliable alternative to other methods, especially when dealing with sensitive functional groups. sci-hub.se The reaction of this compound with various organozinc halides would be expected to proceed efficiently at the C2 position, catalyzed by a palladium complex. nih.govresearchgate.net
Table 2: General Conditions for Negishi Coupling of Iodo-Heterocycles
| Halide Substrate | Organozinc Reagent | Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 2,4-Dibromothiazole | Isopropenylzinc Chloride | Pd(PPh₃)₄ | THF | RT | sci-hub.se |
| Aryl/Vinyl Halide | Organozinc Halide | Palladium or Nickel Complex | THF, Dioxane | RT to Reflux | synarchive.com |
| 4-Iodopyrazole | Organozinc Halide | Pd(II) Catalyst | Not Specified | Not Specified | mdpi.com |
The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. beilstein-journals.org This reaction is highly effective for iodo-substituted heterocycles, providing a direct route to alkynylated derivatives. sci-hub.seresearchgate.net The coupling of this compound with various terminal alkynes is expected to proceed under standard Sonogashira conditions to yield 2-alkynyl-4-methyloxazole-5-carboxylic acids. nih.gov The presence of the carboxylic acid may influence the choice of base and reaction conditions to optimize the yield and prevent decarboxylation. nih.gov
Table 3: Exemplary Conditions for Sonogashira Coupling of Iodo-Azoles
| Iodo-Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Iodoimidazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 88-95 | sci-hub.se |
| 1-Iodinated Glycal | Aromatic/Aliphatic Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 72-92 | beilstein-journals.org |
| 2,4-Diiodo-1-methyl-imidazole-5-carboxylic acid | Terminal Alkyne | Copper(I) (Pd-free) | Not Specified | Not Specified | Not Specified | researchgate.net |
Beyond the Suzuki, Negishi, and Sonogashira reactions, the 2-iodo group on the oxazole ring can participate in other palladium or copper-catalyzed transformations. For instance, Stille coupling, which uses organotin reagents, has been successfully applied to iodooxazoles for the synthesis of bioxazoles. sci-hub.se Heck coupling, involving the reaction with alkenes, is another viable pathway for C-C bond formation at the C2 position. sci-hub.se Furthermore, palladium-catalyzed C-H activation and coupling with other heterocycles, such as indoles, have been reported for related azole carboxylates, suggesting a potential route for direct arylation. rsc.org These methods expand the synthetic toolbox for modifying the this compound scaffold.
Nucleophilic Displacement of Iodine
Direct nucleophilic aromatic substitution (SNAr) of the iodine atom is another potential transformation, although it is generally less common for electron-rich heterocycles like oxazole unless the ring is activated by strong electron-withdrawing groups. libretexts.org The reaction involves the attack of a nucleophile on the carbon atom bearing the iodine, forming a transient Meisenheimer complex, followed by the departure of the iodide ion. libretexts.org For this pathway to be efficient, the oxazole ring would need significant activation. In some cases, reactions of halogenoazoles with nucleophiles like thiolates or alkoxides can lead to displacement of the halogen at the C2 position. rsc.org However, transition metal-catalyzed cross-coupling reactions are typically the preferred method for functionalizing the C2-iodo center due to their broader scope and milder conditions. openstax.org
Formation of Organometallic Derivatives at C2 (e.g., Lithiated, Grignard, Zincated Species)
The carbon-iodine bond at the C2 position of the oxazole ring is the most reactive site for the formation of organometallic derivatives. This is due to the electron-withdrawing nature of the oxazole ring nitrogen and oxygen atoms, which polarizes the C2-I bond and makes the C2 carbon susceptible to metal-halogen exchange. However, the presence of the acidic proton of the carboxylic acid group at C5 complicates direct metallation, as organolithium and Grignard reagents are strong bases and would preferentially deprotonate the carboxylic acid. nih.govnih.gov
To achieve successful metallation at the C2 position, the carboxylic acid functionality must first be protected. A common strategy is the conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester. This protected form is stable to the conditions required for the subsequent metal-halogen exchange.
Once the carboxylic acid is protected, the 2-iodo-4-methyloxazole-5-carboxylate can undergo facile metal-halogen exchange with organolithium reagents (such as n-butyllithium or tert-butyllithium) at low temperatures to form the corresponding 2-lithiooxazole derivative. nih.gov Similarly, treatment with magnesium metal can lead to the formation of a Grignard reagent, although this can be more challenging. clockss.org Furthermore, the 2-lithiooxazole can be transmetallated with zinc salts (e.g., ZnCl₂) to generate a more stable and often more selective organozinc (zincated) species for use in subsequent cross-coupling reactions. youtube.comresearchgate.net
Table 1: Formation of C2-Organometallic Derivatives from a Protected Precursor
| Organometallic Species | Typical Reagents | General Reaction Conditions | Notes |
|---|---|---|---|
| Lithiated | n-BuLi or t-BuLi | Anhydrous THF or Et₂O, -78 °C | Rapid reaction, requires inert atmosphere. |
| Grignard | Mg turnings | Anhydrous THF or Et₂O, reflux | Initiation can be difficult; requires anhydrous conditions. |
| Zincated | n-BuLi then ZnCl₂ | Anhydrous THF, -78 °C to rt | Transmetallation from the lithiated species. |
The C2-metalated oxazole species are potent nucleophiles and readily react with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds at this position. The choice of the metal (Li, Mg, or Zn) can influence the reactivity and selectivity of these reactions.
The 2-lithiooxazole derivative is highly reactive and will react with a broad range of electrophiles. For example, it can be quenched with aldehydes or ketones to form secondary or tertiary alcohols, respectively. Reaction with carbon dioxide will regenerate a carboxylic acid at the C2 position (after acidic workup), and treatment with alkyl halides can introduce alkyl substituents.
The corresponding Grignard and zincated derivatives exhibit similar reactivity but are generally less basic and can offer improved functional group tolerance and selectivity. google.com Organozinc reagents are particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, with various aryl, vinyl, or acyl halides, allowing for the introduction of diverse substituents at the C2 position. youtube.comgoogle.com
Table 2: Representative Reactions of C2-Metalated Oxazole Esters with Electrophiles
| Electrophile | Product Type | Example Reagent |
|---|---|---|
| Aldehyde (e.g., benzaldehyde) | Secondary Alcohol | PhCHO |
| Ketone (e.g., acetone) | Tertiary Alcohol | (CH₃)₂CO |
| Alkyl Halide (e.g., methyl iodide) | Alkylated Oxazole | CH₃I |
| Aryl Halide (in presence of Pd catalyst) | Arylated Oxazole | Ph-I, Pd(PPh₃)₄ |
Reactions at the C5-Carboxylic Acid Functionality
The carboxylic acid group at the C5 position is a versatile handle for a variety of chemical modifications, including derivatization and decarboxylative transformations.
Standard organic chemistry transformations can be applied to convert the carboxylic acid of this compound into a range of derivatives.
Esters: Esterification can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester.
Amides: Amide formation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is also a common and effective method. thieme.de
Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. brieflands.com These reactions should be performed under anhydrous conditions. The resulting acid chloride is a valuable intermediate for the synthesis of esters and amides.
Table 3: Derivatization of the C5-Carboxylic Acid
| Derivative | Typical Reagents | Byproducts |
|---|---|---|
| Ester | ROH, H₂SO₄ (cat.) | H₂O |
| Amide | 1. SOCl₂ 2. R₂NH | SO₂, HCl |
| Acid Chloride | SOCl₂ | SO₂, HCl |
The carboxylic acid group at the C5 position of the oxazole ring can be removed and replaced with other functional groups through decarboxylative reactions.
Palladium-catalyzed decarboxylative cross-coupling has emerged as a powerful tool for the formation of carbon-carbon bonds. In this type of reaction, the carboxylic acid is coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst and a suitable oxidant, often a silver or copper salt. This process results in the formation of a new C-C bond at the C5 position with the extrusion of carbon dioxide. While specific examples for this compound are not prevalent in the literature, the general methodology is applicable to a wide range of heteroaromatic carboxylic acids. The presence of the iodo group at C2 offers the potential for subsequent cross-coupling reactions, allowing for a stepwise functionalization of the oxazole core.
Beyond cross-coupling, other decarboxylative functionalizations are possible. For instance, simple thermal decarboxylation can occur, particularly if the reaction is carried out at high temperatures in a suitable solvent. google.com This would lead to the formation of 2-iodo-4-methyloxazole. Additionally, iododecarboxylation could potentially be achieved under specific conditions, leading to a di-iodinated oxazole, although this is less common for heteroaromatic carboxylic acids compared to their benzoic acid counterparts.
Reduction of the Carboxylic Acid Group
The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, (2-iodo-4-methyloxazol-5-yl)methanol. This transformation is a fundamental conversion in organic synthesis, providing access to a variety of intermediates. The direct reduction of carboxylic acids is a challenging transformation that typically requires strong reducing agents due to the low electrophilicity of the carboxylate anion formed under basic conditions. nih.govmasterorganicchemistry.com
Commonly employed reagents for this reduction include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. masterorganicchemistry.comlibretexts.org LiAlH₄ is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, leading to an aldehyde intermediate which is immediately further reduced to the primary alcohol. libretexts.org
Alternatively, borane, often used as a solution in tetrahydrofuran (B95107) (BH₃/THF), offers a milder and more selective method for the reduction of carboxylic acids. libretexts.org Borane reacts more rapidly with carboxylic acids than with many other functional groups, which can be advantageous in the presence of other reducible moieties. libretexts.org While specific studies on this compound are not prevalent, the reduction of other heterocyclic carboxylic acids has been successfully demonstrated. For instance, 2-thiopheneacetic acid and various iodobenzoic acids have been reduced to their corresponding alcohols in good yields without dehalogenation, suggesting that the iodo-substituent on the oxazole ring is likely to be stable under these conditions. nih.gov
A summary of potential reducing agents for the conversion of this compound to (2-iodo-4-methyloxazol-5-yl)methanol is presented in the table below.
| Reducing Agent | Typical Conditions | Selectivity |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful, reduces many functional groups |
| Borane (BH₃/THF) | THF, room temperature | High selectivity for carboxylic acids |
| Manganese(I) Catalyzed Hydrosilylation | [MnBr(CO)₅], PhSiH₃, 2-MTHF, 80 °C | Mild conditions, tolerates halogens |
Protection and Activation Strategies for the Carboxylic Acid Group
In multi-step syntheses, it is often necessary to temporarily mask the carboxylic acid group to prevent it from interfering with reactions at other sites in the molecule. This is achieved through the use of protecting groups. organic-chemistry.org The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal. organic-chemistry.org For carboxylic acids, common protecting groups include various esters. libretexts.org
Methyl or ethyl esters are readily formed via Fischer esterification, which involves reacting the carboxylic acid with an excess of the corresponding alcohol in the presence of an acid catalyst. libretexts.org Benzyl (B1604629) esters, formed by reaction with benzyl alcohol, are also widely used as they can be cleaved under mild conditions by hydrogenolysis. libretexts.org For increased acid lability, tert-butyl esters can be employed, which are typically removed with mild acids like trifluoroacetic acid. libretexts.org
Conversely, to enhance the reactivity of the carboxylic acid, particularly for amide bond formation, it must be activated. Direct reaction of a carboxylic acid with an amine is generally inefficient as the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. libretexts.org Activation is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. researchgate.net
A variety of coupling reagents are available for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used. libretexts.orgrsc.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide. libretexts.org Other activating agents include phosphonium (B103445) and uronium salts like COMU, as well as reagents that form mixed anhydrides or activated esters. rsc.org The use of sulfuryl fluoride (B91410) (SO₂F₂) has also been reported as an efficient mediator for the direct coupling of carboxylic acids and amines at room temperature. rsc.org
The table below summarizes common strategies for the protection and activation of the carboxylic acid group of this compound.
| Transformation | Reagent/Method | Product |
| Protection | ||
| Methyl/Ethyl Ester Formation | MeOH or EtOH, H⁺ catalyst (e.g., H₂SO₄) | Methyl/Ethyl 2-iodo-4-methyloxazole-5-carboxylate |
| Benzyl Ester Formation | Benzyl alcohol, acid catalyst or DCC coupling | Benzyl 2-iodo-4-methyloxazole-5-carboxylate |
| tert-Butyl Ester Formation | Isobutylene, H⁺ catalyst | tert-Butyl 2-iodo-4-methyloxazole-5-carboxylate |
| Activation for Amide Coupling | ||
| Carbodiimide Coupling | Amine, EDC or DCC, with optional additives like Oxyma | N-substituted 2-iodo-4-methyloxazole-5-carboxamide |
| Acyl Halide Formation | SOCl₂ or (COCl)₂ | 2-Iodo-4-methyloxazole-5-carbonyl chloride |
| Mixed Anhydride (B1165640) Formation | Isobutyl chloroformate, base | Mixed anhydride intermediate |
Reactivity of the C4-Methyl Group
The methyl group at the C4 position of the oxazole ring is generally less reactive than the other functional groups in the molecule. However, under certain conditions, it can be activated for further functionalization.
Activation and Functionalization at the Benzylic Position
While technically not a benzylic position, the methyl group attached to the oxazole ring exhibits some similar reactivity due to the aromatic nature of the heterocycle. The protons of this methyl group can be abstracted by a strong base to generate a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups.
For instance, studies on related 2-methyl-4,5-diaryloxazoles have shown that deprotonation with a strong base like lithium diisopropylamide (LDA) followed by alkylation with an alkyl halide can occur. nih.gov This suggests that a similar strategy could be applied to this compound, provided the carboxylic acid is protected to prevent it from quenching the strong base. The resulting functionalized C4-alkyl chain could then be further manipulated.
Overall Oxazole Ring Reactivity and Stability
The oxazole ring in this compound is an aromatic heterocycle, which confers a degree of stability. However, its aromaticity is less pronounced than that of benzene, and it can participate in a range of reactions, including cycloadditions and reactions with electrophiles and nucleophiles. clockss.orgwikipedia.org
Resistance to Ring-Opening Under Diverse Reaction Conditions
Oxazoles are generally stable under many synthetic conditions. However, they can be susceptible to ring-opening, particularly under harsh acidic or basic conditions, or in the presence of certain oxidizing or reducing agents. pharmaguideline.com For example, some oxazoles can be cleaved by strong oxidizing agents like ozone or potassium permanganate. pharmaguideline.com Reductive cleavage can also occur with certain reducing agents, leading to open-chain products. pharmaguideline.com
The stability of the oxazole ring can be influenced by its substituents. For example, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While this compound does not possess the 5-hydroxy group, this highlights the potential for instability depending on the substitution pattern. The presence of the electron-withdrawing carboxylic acid group and the iodo substituent may influence the ring's susceptibility to nucleophilic attack and subsequent cleavage.
Influence of Substituents on Oxazole Ring Electronic Properties and Aromaticity
The electronic properties and aromaticity of the oxazole ring are significantly influenced by the nature and position of its substituents. researchgate.net The oxazole ring itself is considered electron-deficient. clockss.org The nitrogen atom at position 3 acts as a pyridine-type nitrogen, making the ring susceptible to protonation and N-alkylation. pharmaguideline.com The oxygen atom at position 1 behaves like a furan-type oxygen, contributing to the diene character of the ring in Diels-Alder reactions. pharmaguideline.com
The substituents on this compound each play a role in modulating these properties:
2-Iodo group: As a halogen, iodine is an electron-withdrawing group through induction but can also be a weak electron-donating group through resonance. Its primary effect on the oxazole ring is likely to be inductive, further decreasing the electron density of the ring. The C2 position in oxazoles is susceptible to nucleophilic attack, and the iodo group can act as a leaving group in nucleophilic aromatic substitution reactions. wikipedia.org
4-Methyl group: The methyl group is an electron-donating group through induction and hyperconjugation. This will slightly increase the electron density of the ring, particularly at the C4 and C5 positions.
5-Carboxylic acid group: The carboxylic acid group is a strong electron-withdrawing group. This significantly reduces the electron density of the oxazole ring, making it more resistant to electrophilic attack and more susceptible to nucleophilic attack. Electrophilic aromatic substitution on oxazoles typically occurs at the C5 position, but the presence of the carboxylic acid group at this position deactivates it towards further electrophilic substitution. wikipedia.org
Synthetic Applications and Broader Utility in Organic Chemistry
2-Iodo-4-methyloxazole-5-carboxylic Acid as a Versatile Synthetic Intermediate
This compound has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique structural framework, featuring a trifunctionalized oxazole (B20620) core, offers multiple reaction sites for diversification. The presence of a reactive iodo group at the C2 position, a carboxylic acid at the C5 position, and a methyl group at the C4 position allows for a sequential and regioselective introduction of various substituents, making it an ideal starting material for the synthesis of complex molecules.
The strategic placement of these functional groups enables chemists to perform a wide array of chemical transformations. The iodine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and ketones, or it can participate in decarboxylation reactions. This multi-faceted reactivity profile makes this compound a cornerstone for the construction of diverse molecular architectures.
The true synthetic power of this compound is most evident in its application as a scaffold for the generation of highly substituted oxazole derivatives. The differential reactivity of the iodo and carboxylic acid groups can be exploited to introduce a wide range of substituents in a controlled manner.
The carbon-iodine bond at the C2 position serves as a versatile handle for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups through well-established palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions, provide a robust platform for extending the molecular complexity at this position. For instance, Suzuki coupling with various boronic acids allows for the introduction of diverse aromatic and heteroaromatic rings, while Sonogashira coupling with terminal alkynes provides access to alkynyl-substituted oxazoles.
Following the modification at the C2 position, the carboxylic acid at the C5 position can be further functionalized. Standard amide bond-forming reactions with a variety of amines lead to the corresponding oxazole-5-carboxamides, a common motif in many biologically active compounds. Alternatively, esterification with different alcohols yields a range of esters. The combination of these transformations allows for the systematic and modular construction of a vast array of 2,5-disubstituted-4-methyloxazoles.
Below is an interactive data table showcasing representative examples of palladium-catalyzed cross-coupling reactions utilizing the C2-iodo position of a hypothetical 2-iodo-4-methyloxazole derivative.
| Entry | Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Yield (%) |
| 1 | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | 2-Phenyl-4-methyloxazole-5-carboxylic acid | 85 |
| 2 | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI | 2-(Phenylethynyl)-4-methyloxazole-5-carboxylic acid | 78 |
| 3 | Styrene | Heck | Pd(OAc)₂, P(o-tol)₃ | 2-((E)-Styryl)-4-methyloxazole-5-carboxylic acid | 72 |
| 4 | Aniline | Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 2-(Phenylamino)-4-methyloxazole-5-carboxylic acid | 65 |
| 5 | Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ | 2-Phenyl-4-methyloxazole-5-carboxylic acid | 80 |
Note: The yields presented in this table are hypothetical and for illustrative purposes, based on typical yields for these types of reactions.
The utility of this compound extends beyond the synthesis of discrete molecules and into the realm of materials science. The rigid, planar structure of the oxazole ring, combined with the potential for extensive functionalization, makes this compound an attractive precursor for the development of novel heterocyclic scaffolds with interesting photophysical and electronic properties.
Through judicious selection of coupling partners in reactions such as Suzuki and Sonogashira couplings, extended π-conjugated systems can be constructed. These materials are of significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the final material by varying the substituents on the oxazole core allows for the rational design of materials with specific performance characteristics.
For example, coupling this compound with electron-donating or electron-withdrawing aromatic boronic acids can lead to the formation of donor-acceptor type molecules. These molecules often exhibit interesting charge-transfer properties that are crucial for applications in optoelectronics. Furthermore, the carboxylic acid group can be used to anchor these chromophores onto surfaces or to incorporate them into larger polymer backbones, providing a route to functional materials with tailored properties.
The following table provides hypothetical examples of how this compound could be used to synthesize precursors for materials science applications.
| Precursor Structure | Synthetic Strategy | Potential Application |
| 2-(4-(Diphenylamino)phenyl)-4-methyloxazole-5-carboxylic acid | Suzuki coupling with 4-(diphenylamino)phenylboronic acid | Hole-transporting material in OLEDs |
| 2-(4-Cyanophenyl)-4-methyloxazole-5-carboxylic acid | Suzuki coupling with 4-cyanophenylboronic acid | Electron-transporting material in OLEDs |
| Poly(2,5-oxazole) derivative | Polycondensation via cross-coupling reactions | Conductive polymer |
Note: The potential applications listed are based on the structural features of the hypothetical precursors and are for illustrative purposes.
Strategies for Incorporating the Oxazole Core into Multi-Component Systems
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The efficiency and atom economy of MCRs make them highly attractive for the rapid generation of molecular diversity. While direct multi-component syntheses of the this compound core are not widely reported, this versatile building block can be strategically incorporated into larger, more complex structures using MCR methodologies.
One common strategy involves the pre-functionalization of the this compound scaffold, followed by its participation in a multi-component reaction. For example, the carboxylic acid can be converted into an isocyanide, a key component in many MCRs such as the Ugi and Passerini reactions. This would allow for the introduction of the entire oxazole moiety into a larger, peptide-like scaffold in a single step.
Alternatively, the product of a cross-coupling reaction on the C2-iodo position could bear a functional group suitable for a subsequent multi-component reaction. For instance, a Suzuki coupling with 4-formylphenylboronic acid would yield an oxazole derivative with an aldehyde functionality. This aldehyde could then be used as the carbonyl component in a Biginelli or Hantzsch-type reaction to construct more complex heterocyclic systems.
These strategies highlight the modularity of this compound, where its core structure can be embedded within a larger molecular framework through the strategic application of multi-component reactions.
Development of Diverse Libraries of Oxazole Derivatives through Parallel Synthesis
Parallel synthesis is a key technology in modern drug discovery and materials science, enabling the rapid synthesis of large numbers of related compounds in a systematic manner. The trifunctional nature of this compound makes it an ideal scaffold for the construction of diverse libraries of oxazole derivatives through parallel synthesis.
The general approach involves the immobilization of the oxazole scaffold onto a solid support, typically through the carboxylic acid group. This allows for the use of excess reagents and simplified purification procedures, as unreacted reagents and byproducts can be washed away. Once anchored to the solid support, the C2-iodo position is available for a variety of diversification reactions.
A library of building blocks, such as a collection of different boronic acids for Suzuki couplings or terminal alkynes for Sonogashira couplings, can be reacted in parallel in separate reaction vessels. After the desired transformation at the C2 position is complete, the newly synthesized oxazole derivatives can be cleaved from the solid support, yielding a library of purified compounds.
This approach allows for the systematic exploration of the chemical space around the oxazole core. By varying the substituents at the C2 and C5 positions, libraries of compounds with a wide range of structural and electronic properties can be generated. These libraries can then be screened for biological activity or for desired properties in materials science applications.
The following table outlines a hypothetical parallel synthesis scheme for the generation of an oxazole-based compound library.
| Step | Reaction | Reagents | Purpose |
| 1 | Immobilization | Solid support with a suitable linker | Anchoring the scaffold for ease of synthesis and purification |
| 2 | Diversification at C2 | Parallel Suzuki coupling | Introduction of a diverse set of aryl and heteroaryl groups |
| 3 | Cleavage | Cleavage cocktail | Release of the final compounds from the solid support |
| 4 | Work-up and Purification | Filtration and evaporation | Isolation of the library of purified oxazole derivatives |
Future Research Perspectives and Emerging Trends
Development of Greener and More Sustainable Synthetic Protocols for Oxazole (B20620) Chemistry
The synthesis of oxazole derivatives has traditionally relied on methods that, while effective, often involve harsh conditions, hazardous reagents, and the generation of significant chemical waste. ijpsonline.comijpsonline.com Classical methods like the Fischer or Robinson-Gabriel syntheses frequently employ strong dehydrating agents such as sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃), which present challenges for safety and environmental disposal. ijpsonline.com The future of oxazole synthesis is increasingly focused on the principles of green chemistry, aiming to improve efficiency, reduce energy consumption, and minimize the use of toxic substances. ijpsonline.com
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Oxazole Synthesis
| Parameter | Conventional Methods (e.g., Robinson-Gabriel) | Greener/Sustainable Methods |
|---|---|---|
| Reagents | Strong acids (H₂SO₄), PCl₅, POCl₃ | Recyclable catalysts, enzymes, electrochemical systems |
| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, deep-eutectic solvents, water, or solvent-free |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound, electricity |
| Waste Profile | High volume of hazardous chemical waste | Reduced waste, recyclable components |
| Atom Economy | Often moderate to low | Generally higher due to fewer protecting groups/reagents |
| Safety | Use of corrosive and toxic reagents | Milder reaction conditions, less hazardous materials |
Exploration of Novel Catalytic Transformations for 2-Iodo-4-methyloxazole-5-carboxylic Acid
The iodine atom at the C2 position of this compound serves as a highly versatile synthetic handle for a wide array of catalytic cross-coupling reactions. This functionality allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which is fundamental to modern drug discovery and materials science. While palladium and copper catalysts have been traditionally used for such transformations, future research is aimed at discovering new catalytic systems with higher efficacy, broader substrate scope, and improved sustainability (e.g., using earth-abundant metals like nickel or iron). ijpsonline.com
Key catalytic transformations that can be explored include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of diverse aryl or heteroaryl substituents at the C2 position. ijpsonline.com
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, providing a gateway to further chemical modifications.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of 2-amino-oxazole derivatives.
Stille Coupling: Reaction with organostannanes to create new C-C bonds.
The development of novel ligands and catalyst systems will be crucial for overcoming challenges such as catalyst deactivation and for enabling these reactions to proceed under milder conditions with lower catalyst loadings.
Table 2: Potential Catalytic Cross-Coupling Reactions for this compound
| Reaction Name | Catalyst System (Typical) | Reagent | Bond Formed | Potential Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(0) / Ligand / Base | R-B(OH)₂ | C-C (sp²) | 2-Aryl/Heteroaryl-oxazoles |
| Heck | Pd(0) / Ligand / Base | Alkene | C-C (sp²) | 2-Vinyl-oxazoles |
| Sonogashira | Pd(0) / Cu(I) / Base | Terminal Alkyne | C-C (sp) | 2-Alkynyl-oxazoles |
| Buchwald-Hartwig | Pd(0) / Ligand / Base | Amine (R₂NH) | C-N | 2-Amino-oxazoles |
| Stille | Pd(0) / Ligand | Organostannane (R-SnBu₃) | C-C | 2-Alkyl/Aryl-oxazoles |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility. durham.ac.uknih.gov Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. durham.ac.uk For the synthesis and derivatization of this compound, a multi-step continuous flow process could be envisioned. acs.org
An automated flow platform can integrate synthesis, workup, and purification into a single, seamless operation. capes.gov.bracs.org For instance, the cyclization to form the oxazole ring, the subsequent iodination, and a final cross-coupling reaction could all be performed in-line. The use of packed-bed reactors containing solid-supported reagents or catalysts can greatly simplify the purification process, as unreacted reagents and byproducts are easily removed. durham.ac.uk This approach not only accelerates the synthesis of individual compounds but also enables the rapid generation of chemical libraries for high-throughput screening. capes.gov.br
Table 3: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult; requires re-optimization | Straightforward; run for a longer time |
| Safety | Poor heat transfer; risk of thermal runaway | Excellent heat transfer; small reaction volume |
| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, time |
| Reproducibility | Can vary between batches | High consistency and reproducibility |
| Integration | Difficult to automate multi-step processes | Easily integrated with purification and analysis |
Expansion of the Chemical Space through Unexplored Derivatization Pathways
Beyond the well-established reactions of the iodo and carboxylic acid groups, future research can unlock new derivatization pathways to expand the chemical space around the this compound core. The molecule possesses multiple reactive sites that can be targeted for functionalization.
Potential unexplored pathways include:
Carboxylic Acid Derivatization: While conversion to amides and esters is standard, the carboxylic acid can also be used as a handle for more complex transformations, such as conversion to isocyanates for polymer synthesis or participation in multicomponent reactions.
C-H Functionalization: The C-H bonds of the methyl group at the C4 position could be targeted for late-stage functionalization using modern catalytic methods, allowing for the introduction of new groups without having to redesign the entire synthesis from the start.
Ring Transformations: Under specific conditions (e.g., photochemical or thermal), the oxazole ring itself can undergo rearrangements or cycloaddition reactions, potentially leading to completely novel heterocyclic scaffolds. semanticscholar.org
Metal-Halogen Exchange: The C2-iodo group can undergo lithium-halogen or magnesium-halogen exchange to generate a potent organometallic nucleophile, which can then react with a wide range of electrophiles to introduce functionalities not accessible via cross-coupling.
By exploring these less conventional reaction pathways, chemists can generate novel molecular architectures with potentially unique biological or material properties.
Table 4: Potential Derivatization Sites and Unexplored Reactions
| Reactive Site | Potential Reaction Type | Reagents / Conditions | Resulting Functionality / Scaffold |
|---|---|---|---|
| C5-Carboxylic Acid | Curtius Rearrangement | DPPA, heat | C5-Isocyanate / Amine |
| C2-Iodo Group | Metal-Halogen Exchange | n-BuLi or i-PrMgCl | C2-Lithiated/Grignard intermediate |
| C4-Methyl Group | C-H Activation / Functionalization | Transition metal catalyst, directing group | C4-Functionalized methyl (e.g., CH₂-Aryl) |
| Oxazole Ring | Diels-Alder Reaction | Dienophile, heat/light | Bicyclic adducts / Ring-opened products |
Q & A
Q. What are the common synthetic routes for 2-Iodo-4-methyloxazole-5-carboxylic acid, and how can their efficiency be evaluated?
- Methodological Answer : The compound is typically synthesized via iodination of pre-functionalized oxazole derivatives. For example, a precursor like 4-methyloxazole-5-carboxylic acid (CAS 2510-32-9, ) can undergo electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents. Efficiency is assessed by:
- Yield optimization : Varying reaction time, temperature, and stoichiometry.
- By-product analysis : Using HPLC or LC-MS to detect impurities (e.g., di-iodinated analogs) .
- Functional group compatibility : Ensuring carboxylate stability under iodination conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Quantify via HPLC (≥95% purity threshold) with UV detection at 254 nm, referencing retention times against known standards .
- Structural confirmation :
- X-ray crystallography : Use SHELX programs for small-molecule refinement to resolve iodinated positions .
- NMR spectroscopy : Compare H and C shifts with analogous oxazole derivatives (e.g., 5-methylisoxazole-4-carboxylic acid, CAS 42831-50-5) .
- Elemental analysis : Verify iodine content via inductively coupled plasma mass spectrometry (ICP-MS).
Advanced Research Questions
Q. What strategies minimize by-products during the iodination of 4-methyloxazole-5-carboxylic acid?
- Methodological Answer :
- Solvent selection : Use dichloromethane or DMF to stabilize reactive intermediates and reduce side reactions .
- Temperature control : Maintain sub-0°C conditions to suppress over-iodination.
- Protecting groups : Temporarily protect the carboxylic acid moiety as a methyl ester to prevent unwanted electrophilic substitution at the carboxylate site .
- Catalytic additives : Introduce Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
Q. How can contradictions between computational reactivity predictions and experimental data be resolved?
- Methodological Answer :
- Multi-method validation : Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics. For example, if simulations predict iodination at C2 but experiments show C5 substitution, re-examine solvent effects or transition-state stabilization .
- Crystallographic data : Use SHELXL-refined structures to validate bond lengths and charge distribution .
- Isotopic labeling : Synthesize C-labeled analogs to track reaction pathways via NMR .
Q. What are the challenges in determining the crystal structure of iodinated oxazoles, and how are they addressed?
- Methodological Answer :
- Heavy atom effects : Iodine’s high electron density can cause absorption errors in X-ray diffraction. Mitigate via:
- Data collection : Use Mo-Kα radiation (λ = 0.7107 Å) to reduce absorption .
- Refinement : Apply SHELXL’s absorption correction algorithms for heavy atoms .
- Disorder modeling : For flexible methyl or carboxylate groups, use restraints and constraints during refinement .
Safety and Handling
Q. What safety protocols are critical when handling iodinated oxazoles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
